

# 4-Chloroquinolin-2(1H)-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Chloroquinolin-2(1H)-one

Cat. No.: B183996

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CAS Number: 20146-59-2

This technical guide provides an in-depth overview of **4-Chloroquinolin-2(1H)-one**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis and reactivity, and explores its biological significance and potential applications.

## Chemical and Physical Properties

**4-Chloroquinolin-2(1H)-one** is a solid at room temperature with a molecular formula of  $C_9H_6ClNO$ .<sup>[1]</sup> It possesses a molecular weight of approximately 179.60 g/mol.<sup>[1]</sup> While it is known to not mix well with water, its solubility in various organic solvents requires further detailed characterization.<sup>[2]</sup>

Table 1: Physicochemical Properties of **4-Chloroquinolin-2(1H)-one**

Property	Value	Reference
CAS Number	20146-59-2	
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO	[1]
Molecular Weight	179.60 g/mol	[1]
Physical Form	Solid	
Water Solubility	Does not mix well	[2]

## Synthesis and Reactivity

The synthesis of **4-Chloroquinolin-2(1H)-one** and its derivatives is a key area of study. A common synthetic route involves the chlorination of the corresponding 4-hydroxyquinolin-2(1H)-one precursor. The reactivity of **4-Chloroquinolin-2(1H)-one** is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of a diverse library of quinolinone derivatives.

## Experimental Protocol: Synthesis of a 4-Chloroquinolin-2(1H)-one Analog

While a specific protocol for the direct synthesis of **4-Chloroquinolin-2(1H)-one** is not readily available in the cited literature, a detailed procedure for a closely related analog, 4-chloro-8-methylquinolin-2(1H)-one, provides a valuable reference. This synthesis starts from 2,4-dichloro-8-methylquinoline.

### Synthesis of 4-chloro-8-methylquinolin-2(1H)-one[3]

- Reactants: 2,4-dichloro-8-methylquinoline (10 mmol, 2.12 g), 90% Dichloroacetic acid (50 mL).
- Procedure:
  - A solution of 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid is heated under reflux for 1 hour.

- The resulting clear solution is then poured onto ice-cold water.
- The precipitate that forms is collected by filtration.
- The collected solid is then crystallized to yield the final product.

This protocol highlights a general method that could likely be adapted for the synthesis of the non-methylated target compound.

## Reactivity and Further Synthetic Applications

The chlorine atom at the 4-position of the quinolinone ring is a key functional handle for further chemical modifications. It readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the generation of diverse libraries of 4-substituted quinolin-2(1H)-one derivatives for biological screening.

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Caption: Workflow for drug discovery starting from **4-Chloroquinolin-2(1H)-one**.

## Conclusion

**4-Chloroquinolin-2(1H)-one** is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its readily available chlorine atom at the 4-position allows for a wide range of chemical modifications, making it an important building block for the synthesis of diverse libraries of quinolinone derivatives. While further research is needed to fully elucidate

the specific biological activities and mechanisms of action of **4-Chloroquinolin-2(1H)-one** itself, the proven pharmacological importance of the quinolin-2(1H)-one scaffold underscores its potential as a starting point for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists working in the field of drug discovery and development.

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## References

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